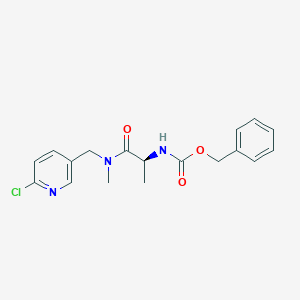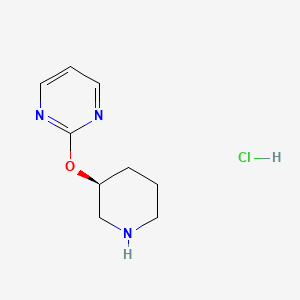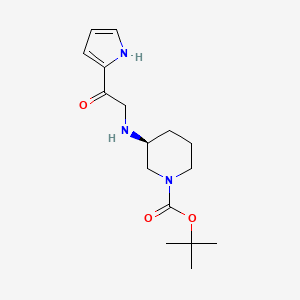
Quinoline-2,5-diamine
概要
説明
Quinoline-2,5-diamine is an aromatic nitrogen-containing heterocyclic compound It is a derivative of quinoline, which is a privileged scaffold in medicinal chemistry due to its wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
Quinoline-2,5-diamine can be synthesized through several methods. One common approach involves the reduction of nitroquinoline derivatives. For instance, the reduction of 2,5-dinitroquinoline using stannous chloride in ethanol can yield this compound . Another method involves the cyclization of ortho-nitroaniline derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are also explored to make the process more sustainable .
化学反応の分析
Types of Reactions
Quinoline-2,5-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2,5-dione.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Stannous chloride and iron powder are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline-2,5-dione.
Reduction: this compound from nitroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
Quinoline-2,5-diamine has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: this compound derivatives have shown potential as anticancer, antimalarial, and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and as a precursor for agrochemicals.
作用機序
The mechanism of action of Quinoline-2,5-diamine involves its interaction with various molecular targets. In medicinal applications, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also intercalate into DNA, disrupting replication and transcription processes. These interactions are mediated through hydrogen bonding, π-π stacking, and van der Waals forces .
類似化合物との比較
Similar Compounds
Quinoline-8-amine: Another quinoline derivative with similar biological activities.
Quinoxaline: A structurally related compound with a fused pyrazine ring.
Quinoline-2,4-diamine: A positional isomer with different reactivity and biological properties.
Uniqueness
Quinoline-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various applications make it a valuable compound in scientific research and industrial applications .
特性
IUPAC Name |
quinoline-2,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H,10H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOKSOJDHQMKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=NC2=C1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-tert-butyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)piperidine-1-carboxylate](/img/structure/B3239562.png)










![1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene](/img/structure/B3239640.png)


